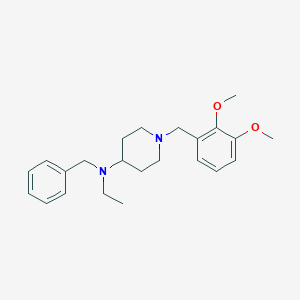![molecular formula C21H24N2O5 B247653 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247653.png)
1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone, also known as MBPE, is a synthetic compound that has been developed for its potential use in scientific research. The compound has been synthesized through a specific method and has been found to have a mechanism of action that could be useful in understanding various biochemical and physiological processes. In
科学的研究の応用
1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been found to have potential applications in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including vision, taste, smell, and hormone regulation. 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been shown to bind to a specific type of GPCR, known as the 5-HT1A receptor, and modulate its activity. This makes 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone a valuable tool for studying the function of this receptor and its role in various physiological processes.
作用機序
The mechanism of action of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone involves its binding to the 5-HT1A receptor and modulating its activity. The 5-HT1A receptor is a GPCR that is involved in the regulation of serotonin levels in the brain. When 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone binds to the receptor, it activates a signaling pathway that leads to the inhibition of serotonin release. This mechanism of action has potential applications in the treatment of various disorders, including anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been found to have various biochemical and physiological effects, particularly in the brain. Studies have shown that 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone can modulate the activity of the 5-HT1A receptor, leading to changes in serotonin levels and neurotransmitter release. This can have an impact on various physiological processes, including mood, cognition, and behavior.
実験室実験の利点と制限
One of the main advantages of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is its specificity for the 5-HT1A receptor. This makes it a valuable tool for studying the function of this receptor and its role in various physiological processes. However, one of the limitations of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is its potential toxicity. Studies have shown that high doses of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone can lead to cell death and neurotoxicity. Therefore, careful consideration should be given to the dosage and duration of exposure when using 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in lab experiments.
将来の方向性
There are various future directions for the use of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in scientific research. One potential application is in the development of new drugs for the treatment of anxiety, depression, and schizophrenia. By understanding the mechanism of action of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone and its effects on the 5-HT1A receptor, researchers can develop new drugs that target this receptor and modulate its activity. Additionally, 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone could be used in the study of other GPCRs and their role in various physiological processes. This could lead to a better understanding of these receptors and their potential as therapeutic targets.
Conclusion:
In conclusion, 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is a synthetic compound that has potential applications in scientific research, particularly in the study of GPCRs. The compound has a specific mechanism of action that involves its binding to the 5-HT1A receptor and modulating its activity. 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has various biochemical and physiological effects, and careful consideration should be given to its use in lab experiments. There are various future directions for the use of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in scientific research, including the development of new drugs for the treatment of various disorders.
合成法
The synthesis of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone involves a series of reactions that result in the formation of the final product. The starting materials for the synthesis are 4-methoxybenzoyl chloride and 4-methoxyphenol. The reaction between these two compounds results in the formation of 4-methoxybenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperazine to form the piperazine amide. Finally, the piperazine amide is reacted with 4-methoxyphenoxyacetyl chloride to form 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone.
特性
分子式 |
C21H24N2O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-5-3-16(4-6-17)21(25)23-13-11-22(12-14-23)20(24)15-28-19-9-7-18(27-2)8-10-19/h3-10H,11-15H2,1-2H3 |
InChIキー |
IBEYCYNAMCQUOD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B247570.png)




![[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-](/img/structure/B247577.png)


![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)
